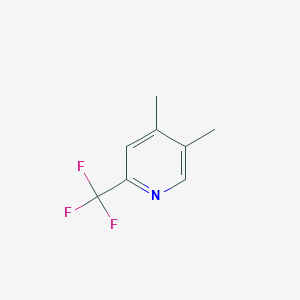

4,5-Dimethyl-2-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

100696-00-2 |

|---|---|

Molecular Formula |

C8H8F3N |

Molecular Weight |

175.15 g/mol |

IUPAC Name |

4,5-dimethyl-2-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C8H8F3N/c1-5-3-7(8(9,10)11)12-4-6(5)2/h3-4H,1-2H3 |

InChI Key |

FMFJYDNHFUUBBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C)C(F)(F)F |

Origin of Product |

United States |

The Ascendancy of Trifluoromethylated Pyridines in Advanced Chemical Research

The introduction of a trifluoromethyl (-CF3) group into a pyridine (B92270) ring imparts a range of desirable properties that are highly sought after in advanced chemical research. The trifluoromethyl group is strongly electron-withdrawing, which significantly alters the electronic properties of the pyridine ring. This modification can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism, a crucial factor in drug design.

Furthermore, the lipophilicity of the trifluoromethyl group can improve a compound's ability to cross cellular membranes, enhancing its bioavailability. The unique combination of the physicochemical properties of the fluorine atom and the inherent characteristics of the pyridine moiety has led to the inclusion of trifluoromethylated pyridines in a variety of commercial products. chemicalbook.comnih.gov For instance, several agrochemicals and pharmaceuticals currently on the market contain a trifluoromethylpyridine (TFMP) moiety. chemicalbook.com The development of efficient methods for synthesizing TFMP derivatives has been a significant area of research, with strategies including chlorine/fluorine exchange and the use of trifluoromethyl-containing building blocks in cyclocondensation reactions. nih.gov

Table 1: Key Properties Imparted by the Trifluoromethyl Group

| Property | Influence on Molecular Behavior |

|---|---|

| High Electronegativity | Alters the electron density of the pyridine ring, influencing reactivity and intermolecular interactions. |

| Increased Lipophilicity | Enhances the ability of the molecule to traverse biological membranes, often improving bioavailability. |

| Metabolic Stability | The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. |

| Steric Effects | Can influence the conformation of the molecule and its binding to biological targets. |

The Strategic Role of Methyl Substituents in Pyridine Scaffolds

The presence of methyl groups on a pyridine (B92270) scaffold, such as in 4,5-Dimethyl-2-(trifluoromethyl)pyridine, is of strategic importance in modifying the compound's physical and chemical characteristics. Methyl groups are known to influence the solubility and steric profile of a molecule. By occupying specific positions on the pyridine ring, they can direct the regioselectivity of further chemical transformations.

In the context of catalysis, for example, the steric hindrance provided by methyl groups can be crucial in controlling the approach of reactants to a metal center coordinated to the pyridine nitrogen. This can lead to higher selectivity in catalytic processes. Moreover, the methyl groups can be functionalized, serving as handles for the further elaboration of the molecular structure. This versatility makes methylated pyridines valuable building blocks in the synthesis of more complex molecules. Research has shown that the position of methyl groups can significantly impact the biological activity of pyridine-containing compounds, a phenomenon often explored in medicinal chemistry to fine-tune the efficacy and selectivity of drug candidates.

The Expansive Research Landscape of Polysubstituted Pyridine Derivatives

De Novo Pyridine Ring Synthesis Approaches

De novo synthesis offers a powerful and flexible approach to constructing the pyridine ring with desired substitution patterns, starting from acyclic precursors. This section details various methods that build the heterocyclic core using trifluoromethyl-containing building blocks and multicomponent reaction strategies.

Construction via Trifluoromethyl-Containing Building Blocks

A key strategy in the synthesis of 2-(trifluoromethyl)pyridines involves the incorporation of the trifluoromethyl group through the use of specifically designed building blocks that participate in cyclization reactions.

A notable and efficient method for the synthesis of polysubstituted trifluoromethylpyridines is the Bohlmann-Rahtz heteroannulation reaction. nih.govfigshare.com This approach utilizes trifluoromethyl-α,β-ynones as key trifluoromethyl-containing building blocks. The reaction proceeds via the condensation of these ynones with β-enamino esters or β-enamino ketones. nih.gov The process is typically catalyzed by a Lewis acid, such as zinc bromide (ZnBr2), and offers several advantages including the use of readily available starting materials, mild reaction conditions, and high atom economy. nih.govfigshare.com

The reaction mechanism involves a cascade of Michael addition followed by intramolecular cyclization. The versatility of this method allows for the synthesis of a diverse range of trifluoromethylated pyridines with various substituents.

Table 1: Examples of Polysubstituted Trifluoromethylpyridines Synthesized via Bohlmann-Rahtz Heteroannulation

| Trifluoromethyl-α,β-ynone | β-Enamino Ester/Ketone | Catalyst | Product | Yield (%) |

| 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one | Ethyl 3-aminocrotonate | ZnBr2 | Ethyl 4-methyl-6-phenyl-2-(trifluoromethyl)nicotinate | Good |

| 1,1,1-Trifluoro-4-(p-tolyl)but-3-yn-2-one | Ethyl 3-aminocrotonate | ZnBr2 | Ethyl 4-methyl-6-(p-tolyl)-2-(trifluoromethyl)nicotinate | Good |

| 1,1,1-Trifluorodec-3-yn-2-one | Ethyl 3-aminocrotonate | ZnBr2 | Ethyl 6-hexyl-4-methyl-2-(trifluoromethyl)nicotinate | Moderate |

This table is generated based on data from literature describing the Bohlmann-Rahtz reaction with trifluoromethyl-α,β-ynones.

Trifluoromethylated β-keto esters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, are versatile building blocks for the synthesis of trifluoromethyl-containing heterocycles, including pyridines. nih.gov These compounds can undergo cyclocondensation reactions with other components to form the pyridine ring. For instance, in a Hantzsch-type pyridine synthesis, a β-keto ester can react with an aldehyde and a source of ammonia (B1221849) to construct the dihydropyridine (B1217469) core, which can then be oxidized to the corresponding pyridine. fiveable.me The presence of the trifluoromethyl group on the β-keto ester ensures its incorporation at the 2-position of the resulting pyridine ring.

Detailed research findings have demonstrated the utility of ethyl 4,4,4-trifluoro-3-oxobutanoate in the synthesis of various biologically active molecules containing the 2-(trifluoromethyl)pyridine (B1195222) scaffold.

Trifluoroacetic anhydride (B1165640) (TFAA) is a powerful reagent in organic synthesis, often employed as a dehydrating agent and an acylating agent. researchgate.net While not a direct building block that incorporates its trifluoromethyl group into the pyridine ring in a cyclization, it plays a crucial role in facilitating cyclization reactions that can lead to pyridine formation. For example, TFAA can be used to activate amides, which can then undergo intramolecular cyclization with a suitable internal nucleophile to form a heterocyclic ring. organic-chemistry.org

In the context of pyridine synthesis, TFAA can mediate the cyclization of acyclic precursors. For instance, it can promote the condensation and subsequent cyclodehydration of 1,5-dicarbonyl compounds or their synthetic equivalents in the presence of an ammonia source. The strong electrophilicity of the carbonyl carbon in the transient mixed anhydride facilitates nucleophilic attack, driving the cyclization forward. Furthermore, TFAA has been utilized in concert with pyridine N-oxides in photochemical reactions to generate trifluoromethyl radicals for the trifluoromethylation of various substrates. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. nih.gov These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

The Kröhnke pyridine synthesis is a classic multicomponent reaction that has been adapted for the synthesis of 2-trifluoromethyl pyridines. researchgate.netwikipedia.org The reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate (B1210297) as the nitrogen source. wikipedia.org

For the synthesis of 2-trifluoromethyl pyridines, a key reagent is 1-(3,3,3-trifluoro-2-oxopropyl)pyridinium bromide. This salt reacts with various chalcones (α,β-unsaturated ketones) and ammonium acetate to yield a range of substituted 2-trifluoromethyl pyridines. researchgate.net The reaction is believed to proceed through a sequence of a Michael addition, followed by intramolecular nucleophilic addition and subsequent elimination steps. researchgate.net This methodology has been shown to be general for a variety of substituted chalcones and is applicable for gram-scale synthesis. researchgate.net

Table 2: Synthesis of 2-Trifluoromethyl Pyridines via the Kröhnke Reaction

| 1-(3,3,3-trifluoro-2-oxopropyl)pyridinium bromide | Chalcone | Nitrogen Source | Product | Yield (%) |

| Present | 1,3-Diphenylprop-2-en-1-one | Ammonium acetate | 4,6-Diphenyl-2-(trifluoromethyl)pyridine | High |

| Present | 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | Ammonium acetate | 4-(4-Methoxyphenyl)-6-phenyl-2-(trifluoromethyl)pyridine | High |

| Present | 1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-one | Ammonium acetate | 4-Phenyl-6-(thiophen-2-yl)-2-(trifluoromethyl)pyridine | Good |

This table is generated based on data from literature describing the multicomponent Kröhnke reaction for 2-trifluoromethyl pyridines. researchgate.net

General Multicomponent Approaches for Substituted Pyridines

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of highly substituted pyridines. bohrium.com These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages, including operational simplicity, high atom economy, and the ability to generate molecular diversity. bohrium.comresearchgate.net

A common strategy involves the one-pot condensation of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base like sodium hydroxide. researchgate.net This approach allows for the formation of multiple new bonds in a highly chemo- and regioselective manner. researchgate.net The alcohol often serves as both a reactant and the reaction medium. researchgate.net Nanocatalysts, such as zinc oxide (ZnO) and zirconium dioxide (ZrO2), have also been employed to promote the synthesis of substituted pyridines under solvent-free or aqueous conditions, enhancing the environmental friendliness of the process. rsc.org For instance, ZnO nanoparticles can efficiently catalyze the reaction of acetophenones, benzaldehydes, and ammonium acetate to yield 2,4,6-triaryl pyridines. rsc.org

| Reactants | Catalyst/Conditions | Product Type |

| 1,3-Dicarbonyl compounds, Aromatic aldehydes, Malononitrile, Alcohol | NaOH, room temperature | Polysubstituted Pyridines |

| Acetophenones, Benzaldehydes, Ammonium acetate | ZnO nanoparticles, solvent-free | 2,4,6-Triaryl Pyridines |

| Aldehydes, Malononitrile, Thiazolidine-2,4-dione, Ammonium acetate | ZrO2, aqueous media, 70°C | Functionalized Pyridines |

Post-Cyclization Trifluoromethylation Protocols

An alternative to constructing the pyridine ring with a pre-installed trifluoromethyl group is the introduction of this moiety onto a pre-formed pyridine scaffold. This approach, known as post-cyclization trifluoromethylation, offers flexibility in accessing a wide range of trifluoromethylated pyridine analogues.

Direct C-H trifluoromethylation is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. However, controlling the regioselectivity of this reaction on the electron-deficient pyridine ring can be challenging. chemrxiv.org

To overcome the inherent lack of reactivity of the pyridine ring towards certain trifluoromethylating agents, an activation strategy involving the formation of N-methylpyridinium quaternary ammonium salts has been developed. researchgate.netacs.org This method allows for a highly efficient and regioselective direct C-H trifluoromethylation at the 2-position. researchgate.netacs.orgnih.gov By treating pyridinium (B92312) iodide salts with trifluoroacetic acid in the presence of silver carbonate in N,N-dimethylformamide, a variety of 2-(trifluoromethyl)pyridines can be obtained in good yields. researchgate.netacs.org This protocol exhibits good functional group compatibility and utilizes readily available starting materials. researchgate.netacs.org Mechanistic studies suggest that the reaction may proceed through a nucleophilic trifluoromethylation pathway. researchgate.net

| Pyridine Substrate | Reagents | Position of Trifluoromethylation |

| Pyridinium Iodide Salts | Trifluoroacetic acid, Silver carbonate, N,N-dimethylformamide | 2-Position |

Achieving trifluoromethylation at the 3-position of the pyridine ring has historically been a significant challenge. chemistryviews.org A novel approach to address this involves the nucleophilic activation of the pyridine ring through hydrosilylation. chemrxiv.orgacs.orgnih.gov This strategy facilitates the first example of a 3-position-selective C(sp²)–H trifluoromethylation of pyridines and quinolines. chemrxiv.orgacs.orgnih.gov The reaction proceeds by activating the pyridine derivative with a hydrosilane, followed by an electrophilic trifluoromethylation of the resulting enamine intermediate. chemrxiv.orgacs.orgacs.org This method is also applicable for the introduction of other perfluoroalkyl groups and for the late-stage trifluoromethylation of complex bioactive molecules. chemrxiv.orgchemistryviews.org Mechanistic investigations indicate the formation of N-silyl enamine and trifluoromethylated enamine intermediates. chemrxiv.orgacs.orgelsevierpure.com

| Activation Method | Reagents | Position of Trifluoromethylation |

| Hydrosilylation | Hydrosilane, Electrophilic CF3 source | 3-Position |

A well-established and industrially relevant method for the synthesis of trifluoromethylpyridines involves halogen-fluorine exchange reactions on (trichloromethyl)pyridine precursors. nih.gov

The liquid-phase fluorination of (trichloromethyl)pyridines using hydrogen fluoride (B91410) (HF) is a common industrial process. nih.govjst.go.jp This reaction can be catalyzed by antimony pentachloride (SbCl5), which facilitates the chlorine-fluorine exchange. researchgate.net For example, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be converted to 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) through this method. nih.govjst.go.jp The reaction conditions, such as temperature and the presence of a catalyst, can be controlled to achieve selective mono-, di-, or trifluorination of the trichloromethyl group. researchgate.net

| Starting Material | Fluorinating Agent | Catalyst | Product |

| (Trichloromethyl)pyridines | Hydrogen Fluoride (HF) | Antimony Pentachloride (SbCl5) | (Trifluoromethyl)pyridines |

Halogen-Fluorine Exchange Reactions

Displacement of Halides by Trifluoromethyl Metal Species (e.g., (Trifluoromethyl)copper)

One of the primary methods for introducing a trifluoromethyl group onto a pyridine ring involves the displacement of a halide atom using a trifluoromethyl metal species. nih.gov Among these, (Trifluoromethyl)copper (CuCF₃) reagents are particularly effective. This method is especially successful for the trifluoromethylation of 2-iodopyridines, which can be converted into their corresponding 2-(trifluoromethyl)pyridines with nearly quantitative yields. researchgate.net

The (Trifluoromethyl)copper species is often generated in situ from more stable and accessible precursors. A common approach utilizes (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, also known as the Ruppert-Prakash reagent) in the presence of a copper(I) halide, such as cuprous iodide (CuI), and a fluoride source like potassium fluoride (KF). researchgate.net The reaction proceeds via a substitution mechanism where the iodide on the pyridine ring is displaced by the CF₃ group from the copper reagent.

While highly effective for 2-iodo substrates, the yields are typically moderate for 3- and 4-iodopyridines and significantly lower for bromo- and chloropyridines, highlighting the importance of the leaving group's ability and position on the ring. researchgate.net

Table 1: Trifluoromethylation of Halopyridines using in situ Generated (Trifluoromethyl)copper

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Iodopyridine | TMSCF₃, CuI, KF | NMP, 60°C, 24h | 2-(Trifluoromethyl)pyridine | ~100 | researchgate.net |

| 3-Iodopyridine | TMSCF₃, CuI, KF | NMP, 60°C, 24h | 3-(Trifluoromethyl)pyridine | Moderate | researchgate.net |

| 4-Iodopyridine | TMSCF₃, CuI, KF | NMP, 60°C, 24h | 4-(Trifluoromethyl)pyridine | Moderate | researchgate.net |

| 2-Bromopyridine | TMSCF₃, CuI, KF | NMP, 60°C, 24h | 2-(Trifluoromethyl)pyridine | Moderate | researchgate.net |

Direct Introduction of Trifluoromethyl Groups

Direct C-H trifluoromethylation represents a more atom-economical approach, avoiding the pre-functionalization of the pyridine ring with a halide. These methods often involve highly reactive trifluoromethyl species.

The direct trifluoromethylation of heteroarenes can be achieved using trifluoromethyl radical (•CF₃) species. nih.gov However, a significant challenge with this approach is controlling the regioselectivity, as the high reactivity of the •CF₃ radical often leads to a mixture of 2-, 3-, and 4-trifluoromethylated isomers. researchgate.net

Modern advancements have led to more controlled methods. One such strategy employs trifluoroacetic anhydride (TFAA) as an inexpensive and readily available source of the •CF₃ radical. nih.gov This reaction can be initiated using photoredox catalysis, where a photocatalyst, such as Ru(bpy)₃Cl₂, absorbs light and facilitates the decarboxylation of a complex formed between pyridine N-oxide and TFAA, thereby generating the trifluoromethyl radical under mild conditions. nih.gov Other reagents, like the persistent Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical (PPFR), can also thermally decompose to produce •CF₃ radicals for aromatic trifluoromethylation. researchgate.net

Table 2: Reagents for Radical Trifluoromethylation

| •CF₃ Source | Method | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | Photoredox Catalysis | Inexpensive, scalable, mild conditions | Requires photocatalyst and light source | nih.gov |

| Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical (PPFR) | Thermal Decomposition | Stable radical source | Requires elevated temperatures (≥90 °C) | researchgate.net |

| Langlois' Reagent (CF₃SO₂Na) | Oxidation (e.g., with KMnO₄) | Readily available | Often requires stoichiometric oxidants | researchgate.net |

To overcome the regioselectivity issues associated with radical methods, strategies involving the activation of the pyridine ring have been developed. A notable example is the C3-selective C-H trifluoromethylation of pyridines and quinolines. chemrxiv.org This method is based on the nucleophilic activation of the pyridine ring through hydrosilylation, which generates a reactive N-silyl enamine intermediate. chemrxiv.org

This enamine intermediate possesses electron-rich character at the C3 position, making it susceptible to attack by an electrophilic trifluoromethylating agent. chemrxiv.org Reagents such as Togni's reagents (hypervalent iodine compounds) are commonly used as the electrophilic CF₃⁺ source. chem-station.com Following the trifluoromethylation step, the silyl (B83357) group is removed, and the aromaticity of the pyridine ring is restored, yielding the 3-trifluoromethylpyridine product with high regioselectivity. This approach has also been successfully applied to the late-stage trifluoromethylation of complex, biologically active molecules. chemrxiv.org

Green Chemistry Principles in Trifluoromethylpyridine Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing the design of synthetic routes for trifluoromethylpyridines.

A key objective of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and costly to dispose of. Solvent-free, or neat, reaction conditions represent an ideal scenario. mdpi.com Such protocols can be induced by direct interactions, like hydrogen bonding, between reactants, eliminating the need for a solvent medium. mdpi.com Similarly, developing catalyst-free reactions is highly desirable to avoid contamination of the final product with residual heavy metals and to simplify purification processes. acs.orgresearchgate.net While the direct application to 4,5-Dimethyl-2-(trifluoromethyl)pyridine synthesis is an ongoing area of research, the principles have been successfully demonstrated in the synthesis of other fluorinated heterocyclic compounds, paving the way for future developments. mdpi.comfrontiersin.org

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for the rapid and efficient production of organic compounds, including pyridine derivatives. researchgate.netnih.govrsc.org Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours or days to mere minutes. researchgate.net This rapid heating can also lead to higher yields and the formation of fewer byproducts compared to conventional heating methods. nih.gov The technique is particularly advantageous for synthesizing intermediates like trifluoroacetaldehyde (B10831) from its hemiacetal or for constructing the pyridine ring itself. royalsocietypublishing.orgnih.gov The efficiency and scalability of microwave-assisted synthesis make it an attractive method for preparing trifluoromethylpyridines in a more environmentally benign manner. mdpi.com

Table 3: Advantages of Microwave-Assisted Synthesis in Organic Chemistry

| Feature | Benefit | Reference |

|---|---|---|

| Rapid Heating | Significant reduction in reaction time | researchgate.netnih.gov |

| Uniform Heating | Fewer side reactions and byproducts | researchgate.net |

| Higher Yields | Improved process efficiency | nih.gov |

| Energy Efficiency | Lower energy consumption compared to conventional methods | mdpi.com |

| Scalability | Applicable for both laboratory and larger-scale production | nih.gov |

Mechanistic Investigations of Trifluoromethylation Pathways

The precise placement of a trifluoromethyl group onto a pyridine ring is a significant challenge in synthetic chemistry due to the inherent reactivity of the heterocycle. General radical reactions often result in a mixture of isomers, necessitating the development of more selective methods. chemrxiv.org

While direct nucleophilic attack by a "CF3-" anion on an unsubstituted pyridine ring is challenging, modern synthetic strategies have established pathways based on the nucleophilic activation of the pyridine ring itself. One prominent mechanism achieves regioselective C-H trifluoromethylation at the 3-position through an initial hydrosilylation of the pyridine derivative. acs.orgacs.orgnih.gov This reaction activates the pyridine, enabling it to react with electrophilic trifluoromethyl sources like Togni reagents. chemistryviews.org

The process is catalyzed by a borane (B79455) catalyst which, with a hydrosilane, forms an N-silyl enamine intermediate. acs.org This intermediate is the key nucleophilic species that attacks the electrophilic trifluoromethylating agent. This pathway circumvents the difficulties of direct nucleophilic trifluoromethylation and provides high regioselectivity. chemistryviews.org

Table 1: Conditions for 3-Position-Selective Trifluoromethylation of Pyridine Derivatives

| Component | Reagent/Condition | Purpose |

|---|---|---|

| Substrate | Pyridine or Quinoline Derivative | Molecule to be trifluoromethylated |

| Activation Step | Hydrosilane (e.g., methylphenylsilane) | Activates the pyridine ring |

| Catalyst | Tris(pentafluorophenyl)borane | Catalyzes the hydrosilylation |

| Solvent | 1,2-dichloroethane | Reaction medium |

| Temperature (Activation) | 65 °C | For the formation of the enamine |

| CF3 Source | Togni Reagent I | Electrophilic trifluoromethylating agent |

| Oxidation Step | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Aromatization to the final product |

This interactive table summarizes the key components and conditions used in the nucleophilic activation pathway for trifluoromethylation. chemistryviews.org

Radical trifluoromethylation presents an alternative but often less selective pathway for functionalizing pyridine rings. chemrxiv.org The high reactivity of the trifluoromethyl radical means that its reaction with pyridine typically yields a mixture of 2-, 3-, and 4-trifluoromethylated products, making it difficult to control the regioselectivity. chemrxiv.org While radical approaches are effective for the direct introduction of a CF3 group without pre-functionalization, they are generally less suitable for synthesizing a specific isomer like this compound in a controlled manner. researchgate.net Methods utilizing photoredox catalysis have been developed to trifluoromethylate a range of arenes and heteroarenes, demonstrating broad applicability but underscoring the challenge of site-selectivity in radical processes. princeton.edu

The high regioselectivity observed in modern nucleophilic activation pathways is directly attributable to the formation and reactivity of specific intermediates. acs.orgnih.gov The proposed mechanism for the 3-position-selective trifluoromethylation highlights the critical role of these transient species. acs.orgresearchgate.net

Formation of N-silyl enamine: The pyridine derivative first reacts with an activated hydrosilane, catalyzed by a borane, to generate an N-silyl enamine intermediate. acs.org This step transforms the typically electron-deficient pyridine ring into a nucleophilic species.

Nucleophilic Attack: The N-silyl enamine attacks an electrophilic trifluoromethylating reagent. During this step, the silyl group on the nitrogen atom transfers to an oxygen atom of the byproduct derived from the trifluoromethylating reagent. acs.org

Formation of Trifluoromethylated Enamine: This reaction results in the formation of a trifluoromethylated enamine intermediate. acs.orgacs.org

Oxidation: The final step involves the oxidation of the trifluoromethylated enamine, which leads to the restoration of aromaticity and the formation of the 3-trifluoromethylated pyridine product. acs.org

This mechanistic pathway, proceeding through well-defined enamine intermediates, allows for precise control over the position of trifluoromethylation, a feat not easily achieved with radical methods. chemrxiv.orgresearchgate.net

Influence of Trifluoromethyl Group on Pyridine Ring Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence on a pyridine ring dramatically modulates the ring's electronic properties and reactivity. nih.govnih.gov

The strong inductive electron-withdrawing effect of the trifluoromethyl group significantly decreases the electron density of the pyridine ring. nih.govmdpi.com This is quantitatively demonstrated by its Hammett constant (σp), a measure of the electronic effect of a substituent. The σp value for a trifluoromethyl group is approximately 0.54, which is substantially higher than that of hydrogen, indicating a strong electron-withdrawing nature. nih.gov

Table 2: Comparison of Hammett Constants (σp)

| Substituent | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| Hydrogen (H) | 0.00 | Neutral reference |

| Fluorine (F) | 0.06 | Weakly electron-withdrawing |

| Trifluoromethyl (CF3) | 0.54 | Strongly electron-withdrawing |

This interactive table compares the electron-withdrawing strength of the trifluoromethyl group to other common substituents. nih.gov

This potent electron withdrawal deactivates the pyridine ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic attack. This alteration of the electron distribution, or "aromaticity modulation," makes the ring more "electron-poor," which is a defining feature of its subsequent reactivity. mdpi.com

The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing CF3 group helps to stabilize the negative charge that develops in the Meisenheimer intermediate, which is the rate-determining step in many SNAr reactions. This stabilization lowers the activation energy of the reaction, thereby enhancing the reactivity of the ring towards nucleophiles. This effect has been observed in the decomposition of certain agrochemicals, where the high electronegativity of the trifluoromethyl group triggers an intramolecular nucleophilic aromatic substitution reaction. nih.gov

Reactivity of Methyl Substituents in this compound

The two methyl groups at the 4- and 5-positions of the pyridine ring offer additional sites for chemical modification. These methyl groups are analogous to benzylic positions and can undergo functionalization through various synthetic methods.

The methyl groups of this compound can be functionalized, most commonly through free-radical halogenation. A standard method for this transformation is reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions.

The reaction would proceed via a free-radical chain mechanism:

Initiation: Homolytic cleavage of the initiator to form radicals.

Propagation: The initiator radical abstracts a hydrogen atom from a methyl group to form a stabilized pyridyl-methyl radical. This radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain.

Termination: Combination of any two radical species.

The stability of the intermediate pyridyl-methyl radical is a key factor in this reaction. The electron-withdrawing trifluoromethyl group on the ring will influence the stability of this radical intermediate, potentially affecting the reaction rate and selectivity. It is plausible that the two methyl groups at the 4- and 5-positions may exhibit different reactivities due to their electronic and steric environment, although this difference might be subtle.

Following successful bromination, the resulting bromomethyl or bis(bromomethyl) derivatives serve as versatile intermediates for further synthesis. They can undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as alcohols, ethers, amines, and nitriles.

Table 2: General Conditions for Benzylic Bromination

| Reagent/Condition | Typical Example | Role in Reaction |

| Brominating Agent | N-Bromosuccinimide (NBS) | Source of bromine radicals |

| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | Initiates the radical chain reaction |

| Solvent | Carbon tetrachloride (CCl₄), Acetonitrile | Inert solvent for the reaction |

| Energy Source | Heat or UV light | Promotes the formation of radicals |

The structure of this compound itself is achiral. However, derivatives of this compound can exhibit stereoisomerism, most notably atropisomerism.

Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers. bohrium.comacs.org This phenomenon is common in biaryl systems with bulky substituents at the ortho positions to the connecting single bond.

For derivatives of this compound, atropisomerism could be introduced through a cross-coupling reaction (e.g., Suzuki-Miyaura) at the 6-position with an ortho-substituted aryl group.

The rotation around the C-C single bond connecting the pyridine ring and the aryl ring would be sterically hindered by the substituents at the ortho positions:

The trifluoromethyl group at the 2-position of the pyridine ring.

The methyl group at the 5-position of the pyridine ring.

The ortho-substituent on the coupled aryl ring.

The combination of these bulky groups could create a significant energy barrier to rotation, leading to stable, isolable atropisomers. The study of such isomers, including their synthesis, separation, and the determination of their rotational barriers, is an active area of chemical research. beilstein-journals.orgbohrium.com The specific stereochemical outcome of such reactions can sometimes be influenced by the choice of catalyst and reaction conditions. bohrium.com

Derivatization and Advanced Functionalization Strategies

Site-Selective Functionalization of the Pyridine (B92270) Nucleus

The electron-deficient nature of the pyridine ring, further amplified by the presence of a strong electron-withdrawing trifluoromethyl group, dictates its reactivity towards nucleophilic attack. However, strategic C-H functionalization can also be employed to introduce new substituents.

C-H Fluorination and Nucleophilic Aromatic Substitution (SNAr) Sequences

A powerful strategy for the functionalization of pyridines involves a two-step sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). This approach allows for the introduction of a wide range of functionalities.

Direct C-H fluorination of pyridines can be achieved with high site-selectivity, typically at the position alpha to the nitrogen atom. nih.govacs.org This transformation is often carried out under mild conditions, making it suitable for the late-stage functionalization of complex molecules. nih.govacs.org Once the fluorine atom is installed, it can serve as an excellent leaving group in SNAr reactions. The high electronegativity of fluorine activates the aromatic ring for nucleophilic attack. nih.gov This allows for the displacement of the fluoride (B91410) by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur, to introduce diverse functional groups. nih.govacs.orgresearchgate.net The rates of these SNAr reactions are often significantly faster for fluoropyridines compared to their chloro- or bromo-analogues.

While specific studies on 4,5-dimethyl-2-(trifluoromethyl)pyridine are not extensively detailed in the reviewed literature, the general principles of C-H fluorination and subsequent SNAr are highly applicable. The C-H bond at the 6-position would be the most likely candidate for fluorination, followed by substitution.

Functionalization via Organometallic Intermediates

The generation of organometallic intermediates, such as organolithium or Grignard reagents, provides another avenue for the functionalization of the pyridine nucleus. These highly reactive species can then be treated with various electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds.

The formation of organolithium reagents from alkyl halides and lithium metal is a well-established method. libretexts.orglibretexts.org Similarly, Grignard reagents are readily prepared from alkyl or aryl halides and magnesium metal in an etheral solvent. libretexts.orglibretexts.org These organometallic compounds are strong bases and potent nucleophiles. libretexts.orglibretexts.org

In the context of pyridines, directed ortho-metalation is a common strategy where a substituent directs the deprotonation of an adjacent C-H bond by a strong base like an organolithium reagent. However, for a substrate like this compound, the generation of an organometallic species would more likely proceed through halogen-metal exchange from a pre-functionalized halo-pyridine derivative. For instance, if a bromine or iodine atom were present on the pyridine ring, treatment with an organolithium reagent could generate the corresponding lithiated pyridine, which could then be trapped with an electrophile.

Transformations Involving Methyl Substituents

The two methyl groups on the pyridine ring of this compound are valuable handles for further chemical modifications, allowing for the introduction of a variety of functional groups.

Introduction of Diverse Functional Groups (e.g., bromomethyl)

One of the most common and useful transformations of methyl groups on aromatic rings is their conversion to bromomethyl groups. This is typically achieved through free radical bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, or under photochemical conditions. nih.govresearchgate.netresearchgate.net

The regioselectivity of bromination in unsymmetrical dimethylpyridines (lutidines) can be influenced by the electronic effects of the nitrogen atom in the ring. epfl.ch For this compound, the electron-withdrawing trifluoromethyl group would also influence the reactivity of the adjacent methyl groups. The general procedure for such a reaction would involve treating the starting material with NBS in a suitable solvent, such as carbon tetrachloride or 1,2-dichlorobenzene, and initiating the reaction with heat or light. researchgate.net The resulting bromomethyl pyridine is a versatile intermediate that can be used in a variety of subsequent nucleophilic substitution reactions to introduce other functional groups.

A patent describes the bromination of pyridine derivatives using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under radical generating conditions, such as UV-light or with radical initiators. google.comnih.gov

Table 1: Reagents for Benzylic Bromination

| Reagent | Abbreviation | Initiator |

|---|---|---|

| N-Bromosuccinimide | NBS | AIBN, BPO, UV light |

Data compiled from multiple sources. nih.govresearchgate.netresearchgate.netgoogle.comnih.gov

Synthetic Utility of Methyl-Substituted Pyridines

Methyl-substituted pyridines, particularly those also containing a trifluoromethyl group, are highly valuable building blocks in the synthesis of agrochemicals and pharmaceuticals. jst.go.jpresearchoutreach.orgagropages.comresearchgate.net The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and enhanced biological activity. jst.go.jpagropages.com

The methyl groups can be precursors to a variety of other functionalities, as discussed above, or they can be retained in the final molecule where they can influence binding to biological targets. Trifluoromethylpyridine derivatives are key intermediates in the production of numerous pesticides, including herbicides, insecticides, and fungicides. jst.go.jpagropages.comresearchgate.net For example, derivatives of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) are used in the synthesis of the herbicide fluazifop-butyl (B166162). jst.go.jp Similarly, other substituted trifluoromethylpyridines are core components of various commercial agrochemicals. researchoutreach.orgagropages.com

Table 2: Examples of Agrochemicals Derived from Trifluoromethylpyridines

| Agrochemical Class | Example Compound | Precursor Type |

|---|---|---|

| Herbicide | Fluazifop-butyl | 2-Chloro-5-(trifluoromethyl)pyridine |

| Insecticide | Chlorfluazuron (B1668723) | 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) |

Data sourced from a review on trifluoromethylpyridines in agrochemicals. jst.go.jpagropages.comresearchgate.net

Late-Stage Functionalization of Complex Architectures

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the modification of a complex molecule, such as a drug candidate, in the final stages of its synthesis. nih.govacs.orgresearchgate.net This approach allows for the rapid generation of analogues with improved properties without the need for de novo synthesis. Pyridine-containing molecules are common targets for LSF due to the versatility of the pyridine ring. nih.govacs.org

The C-H fluorination/SNAr sequence is a prime example of a late-stage functionalization strategy. nih.govacs.orgresearchgate.net A bioactive molecule containing a pyridine ring could be subjected to selective fluorination, and the resulting fluoropyridine could then be reacted with a library of nucleophiles to quickly create a diverse set of derivatives for structure-activity relationship (SAR) studies. nih.govacs.org

While specific examples of late-stage functionalization utilizing this compound derivatives were not found in the reviewed literature, the principles of LSF are broadly applicable. A complex molecule could be synthesized to incorporate this pyridine moiety, and then the methyl groups or the pyridine ring itself could be functionalized in the final steps to fine-tune the molecule's properties. For instance, a drug candidate containing the this compound core could undergo late-stage bromination of one of the methyl groups, followed by displacement of the bromide to introduce new functionality.

Advanced Spectroscopic and Computational Analysis of this compound in Research

The structural and electronic properties of this compound are extensively investigated using a combination of advanced spectroscopic and computational methods. These techniques are crucial for elucidating the molecule's precise three-dimensional structure, understanding its electronic characteristics, and monitoring its behavior in chemical reactions.

Advanced Applications of 4,5 Dimethyl 2 Trifluoromethyl Pyridine and Derivatives in Synthetic Chemistry

Role as Versatile Synthetic Intermediates and Building Blocks

4,5-Dimethyl-2-(trifluoromethyl)pyridine and its derivatives have emerged as pivotal intermediates and building blocks in the field of synthetic chemistry. The presence of the trifluoromethyl group, known for its unique electronic properties and lipophilicity, coupled with the reactivity of the pyridine (B92270) ring, makes these compounds highly valuable for constructing complex molecular architectures and novel heterocyclic systems. mdpi.com

Precursors in Complex Molecule Synthesis

The strategic placement of methyl and trifluoromethyl groups on the pyridine core of this compound provides a versatile platform for the synthesis of more intricate molecules, particularly in the agrochemical and pharmaceutical sectors. nih.govresearchoutreach.org Trifluoromethylated pyridines (TFMPs) are recognized as key fluorinated building blocks for creating a wide array of biologically active compounds. researchoutreach.org

The synthetic utility of these pyridine derivatives is often realized through transformations of the pyridine ring or its substituents. For instance, the chlorine/fluorine exchange using trichloromethylpyridine is a common method for preparing TFMP derivatives. nih.gov Furthermore, cyclocondensation reactions utilizing a trifluoromethyl-containing building block represent another major synthetic route. nih.govresearchoutreach.org These initial building blocks can then undergo further functionalization. For example, trifluoromethoxylated pyridines can be elaborated through amidation and palladium-catalyzed cross-coupling reactions, expanding their synthetic potential. rsc.orgresearchgate.net

The application of these precursors is evident in the synthesis of various commercial products. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a high-demand intermediate for several crop-protection products. nih.govresearchoutreach.org Similarly, derivatives of trifluoromethylpyridine are integral to the synthesis of herbicides like fluazifop-butyl (B166162) and flazasulfuron, insecticides such as chlorfluazuron (B1668723) and flonicamid, and fungicides like fluazinam. researchoutreach.org The synthesis of these complex molecules often relies on the strategic use of TFMP intermediates, highlighting their critical role as precursors.

A notable example of late-stage functionalization involves the C–H fluorination of complex molecules containing pyridine rings, followed by nucleophilic aromatic substitution (SNAr). acs.org This strategy allows for the rapid diversification of complex structures, creating analogues that would otherwise require multi-step syntheses. acs.org

Table 1: Examples of Complex Molecules Synthesized from Trifluoromethylpyridine Precursors

| Precursor Derivative | Synthetic Method | Resulting Complex Molecule Class | Reference(s) |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | Condensation | Agrochemicals (e.g., Chlorfluazuron, Fluazinam) | nih.govresearchoutreach.org |

| 2-chloro-5-(trifluoromethyl)pyridine (B1661970) | Condensation | Herbicides (e.g., Fluazifop-butyl) | nih.gov |

| 4-(trifluoromethyl)pyridine derivatives | Condensation | Insecticides (e.g., Flonicamid) | researchoutreach.org |

| Trifluoromethoxylated Pyridines | Amidation, Cross-Coupling | Functionalized Heterocycles | rsc.orgresearchgate.net |

Key Motifs in Heterocyclic Chemistry

The this compound scaffold is a significant motif in heterocyclic chemistry, providing a foundation for the development of novel heterocyclic compounds with diverse applications. The trifluoromethyl group imparts unique properties to the heterocyclic system, influencing its reactivity, stability, and biological activity. mdpi.com

Trifluoromethoxylated pyridines, for example, serve as valuable building blocks for creating new drugs, agrochemicals, and functional materials. rsc.orgresearchgate.net The ability to further functionalize these motifs through reactions like palladium-catalyzed cross-coupling allows for the introduction of various substituents, leading to a wide range of derivatives. rsc.org

The synthesis of trifluoromethyl-containing heterocycles is an active area of research. For instance, a domino trifluoromethylation/cyclization of 2-alkynylanilines has been developed to produce 2-(trifluoromethyl)indoles, an important class of trifluoromethylated heterocycles. acs.org This demonstrates the role of trifluoromethylated building blocks in constructing fused heterocyclic systems.

Furthermore, the regioselective direct C-H trifluoromethylation of pyridines offers an efficient route to introduce the CF3 group onto the pyridine ring, creating valuable intermediates for further synthetic transformations. acs.org The resulting trifluoromethylpyridines can be key components in the synthesis of more complex heterocyclic structures. The development of metal-free synthesis methods for pyridine derivatives, such as the synthesis of 2-substituted pyridine-4,5-dicarboxylates, further expands the toolbox for creating novel heterocyclic compounds based on the pyridine core. researchgate.net

Catalytic Applications of Derived Ligands and Complexes

Derivatives of this compound have been successfully employed in the design and synthesis of chiral ligands and metal complexes that exhibit significant catalytic activity in various chemical transformations. The electronic properties of the trifluoromethyl group can influence the catalytic performance of these systems.

Pyridine-Oxazoline Ligands in Asymmetric Catalysis

Pyridine-oxazoline (PyOx) ligands are a prominent class of chiral ligands widely used in asymmetric catalysis. nih.govrsc.orgresearchgate.net The incorporation of a trifluoromethyl group on the pyridine ring, as would be the case in derivatives of this compound, can significantly impact the electronic properties of the ligand and, consequently, the catalytic activity and enantioselectivity of its metal complexes. nih.gov

The synthesis of these ligands often involves the condensation of a substituted picolinonitrile with a chiral amino alcohol. For instance, (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has been synthesized and utilized as a highly active and enantioselective catalyst in the addition of arylboronic acids to cyclic N-sulfonylketimines. nih.gov The trifluoromethyl group in this ligand contributes to its electron-poor nature, which is crucial for its effectiveness in catalysis. nih.gov

These PyOx ligands have been applied in a variety of asymmetric reactions, including:

Conjugated addition of boronic acids to enones

Redox-relay Heck reactions

Heck–Matsuda arylation

Arylboration

Heck-related cascade reactions

The versatility of these ligands is further demonstrated by their use with different transition metals, such as palladium, copper, and nickel, to catalyze a range of transformations. nih.gov

Table 2: Applications of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Reaction Type | Reference(s) |

| (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole | Palladium | Addition of arylboronic acids to N-sulfonylketimines | nih.gov |

| Trifluoromethyl-substituted PyOx | Palladium | Conjugated addition of boronic acids to enones | nih.gov |

| Trifluoromethyl-substituted PyOx | Copper(I) | Conjugate addition to isocyanoalkenes | nih.gov |

| Trifluoromethyl-substituted PyOx | Nickel(I) | Hydroalkynylation | nih.gov |

Palladium(II) Complexes as Precatalysts in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium(II) complexes featuring pyridine-based ligands have proven to be highly efficient precatalysts for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. mdpi.comacs.org The functionalization of the pyridine ligand, for instance with methyl and trifluoromethyl groups, can modulate the physicochemical properties of the palladium complex and enhance its catalytic performance. acs.org

These palladium complexes are typically air- and moisture-stable, making them convenient to handle. nih.gov In the catalytic cycle, the Pd(II) precatalyst is reduced in situ to the active Pd(0) species, which then participates in the cross-coupling reaction. nih.gov

Derivatives of this compound can be envisioned as ligands in such palladium complexes. The electron-withdrawing nature of the trifluoromethyl group can influence the electron density at the palladium center, thereby affecting the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Palladium(II) complexes with pyridine ligands have been successfully applied in:

Suzuki-Miyaura cross-coupling: for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. acs.orgresearchgate.net

Heck reaction: for the coupling of aryl halides with alkenes. researchgate.netresearchgate.net

The versatility of these precatalysts allows for the coupling of a wide range of substrates, including structurally distinct aryl halides and boronic acids. acs.org

Table 3: Performance of Pyridine-Ligated Palladium(II) Precatalysts in Cross-Coupling Reactions

| Reaction Type | Substrates | Catalyst System | Key Feature | Reference(s) |

| Suzuki-Miyaura | Aryl/Hetaryl bromides and phenylboronic acids | NHC-Pd(II)-Py complex | Good to excellent yields with low catalyst loadings | researchgate.net |

| Heck-Mizoroki | Aryl/Hetaryl bromides and styrenes | NHC-Pd(II)-Py complex | Good to excellent yields in DMF | researchgate.net |

| Suzuki-Miyaura | Aryl halides and arylboronic acids | Polymer-supported terpyridine palladium complex | Reusable catalyst, reaction in water | mdpi.com |

| Mizoroki-Heck | Aryl halides and styrenes | Polymer-supported terpyridine palladium complex | Reusable catalyst, reaction in water | mdpi.com |

Exploration of Metal-Free Catalysis

The field of metal-free catalysis, particularly organocatalysis and photoredox catalysis, offers sustainable alternatives to traditional metal-catalyzed reactions. While direct applications of this compound in this area are still emerging, the structural motifs present in this compound are relevant to the design of new metal-free catalysts and substrates.

The trifluoromethyl group is a key feature in some organocatalytic transformations. For example, the enantioselective α-trifluoromethylation of aldehydes can be achieved through photoredox organocatalysis, where a trifluoromethyl radical is added to an enamine intermediate. nih.gov This highlights the compatibility of the trifluoromethyl group with radical-based metal-free catalytic cycles.

Furthermore, pyridine derivatives themselves can act as organocatalysts. For instance, 3,5-bis(trifluoromethyl) phenylammonium triflate has been used as a green organocatalyst for the synthesis of indeno[1,2-b]pyridines. jourcc.com This suggests that pyridine-containing molecules with electron-withdrawing groups can function as effective catalysts. 4-Dimethylaminopyridine (DMAP) and its derivatives are also well-known nucleophilic catalysts, and their catalytic activity can be tuned by substituents on the pyridine ring. acs.org

The development of metal-free multi-component reactions for the synthesis of N-heterocyclic frameworks is another area where pyridine-based structures are relevant. rsc.org These reactions provide efficient and straightforward routes to complex nitrogen-containing heterocycles. rsc.org Given the interest in incorporating fluorine into bioactive molecules, derivatives of this compound could serve as valuable substrates or catalyst scaffolds in the exploration of new metal-free catalytic methodologies.

Engineering of Novel Functional Materials through Derivatization

The strategic derivatization of the this compound core structure serves as a powerful platform for the engineering of novel functional materials. The presence of the trifluoromethyl (CF3) group, combined with the pyridine ring and methyl substituents, provides a unique molecular scaffold. Chemists can leverage these features to design and synthesize advanced organic materials with precisely tailored properties for a variety of high-performance applications.

Design of Fluorine-Containing Organic Materials

The introduction of fluorine-containing moieties, particularly the trifluoromethyl group, into organic molecules is a cornerstone strategy for developing advanced materials. nih.gov Derivatives of this compound are valuable building blocks in this pursuit, contributing to the synthesis of materials such as specialized polymers, metal-organic frameworks (MOFs), and organic semiconductors. sigmaaldrich.comacs.org

The trifluoromethyl group is instrumental in this context due to its strong electron-withdrawing nature and its impact on intermolecular interactions. nih.govossila.com In the design of high-performance polymers, incorporating trifluoromethyl-substituted aromatic units, such as those derived from trifluoromethylpyridines, can lead to materials with a combination of exceptional thermal stability, mechanical strength, and enhanced solubility. acs.org These characteristics make them suitable for applications like low-dielectric materials and components in optical devices. acs.org

Furthermore, pyridine derivatives are well-established ligands for creating metal-organic frameworks (MOFs). The use of fluorinated pyridine ligands like 4-(Trifluoromethyl)pyridine in MOF synthesis allows for the construction of porous materials with modified electronic environments and potential applications in gas separation and catalysis. sigmaaldrich.com Similarly, related fluorinated pyridone building blocks are utilized in the synthesis of organic semiconductors and photocatalysts, where the electron-deficient nature of the trifluoromethyl group plays a crucial role in modulating the material's electronic properties. ossila.com

Research findings on the use of trifluoromethylpyridine derivatives in materials science are summarized below:

| Material Class | Precursor/Building Block | Key Properties Conferred by CF3 Group | Potential Applications |

| High-Performance Polymers | Trifluoromethyl-substituted monomers | Enhanced thermal stability, mechanical properties, solubility, processability, and optical clarity. acs.org | Low-dielectric materials, optical devices, gas separation membranes. acs.org |

| Metal-Organic Frameworks (MOFs) | 4-(Trifluoromethyl)pyridine | Modified electronic environment, controlled porosity. sigmaaldrich.com | Gas storage and separation, catalysis. sigmaaldrich.com |

| Organic Semiconductors | Fluorinated pyridone derivatives | High electron deficiency, tailored electronic band gaps. ossila.com | Electronic devices, photocatalysis. ossila.com |

Controlled Introduction of Physicochemical Properties

Derivatization of this compound allows for the controlled introduction and fine-tuning of critical physicochemical properties in the target molecules. The trifluoromethyl group, in particular, imparts a unique and powerful set of characteristics that are highly sought after in medicinal chemistry and materials science. acs.org Its influence stems from the high electronegativity of the fluorine atoms, which profoundly alters the electronic and physical nature of the parent molecule. nih.gov

The CF3 group is a strong electron-withdrawing group, significantly more so than a single fluorine atom, which influences the reactivity and basicity of the pyridine ring. nih.govcymitquimica.com This electronic effect can be leveraged to modify the molecule's participation in chemical reactions, including nucleophilic substitutions. cymitquimica.com In the context of drug design, the introduction of a CF3 group has been shown to increase metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of a bioactive compound. acs.org The replacement of hydrogen with fluorine or a trifluoromethyl group has become a valuable strategy for designing compounds with unique biological properties. nih.gov

The strategic placement of the CF3 group on the pyridine scaffold allows chemists to control these properties with precision. The table below details the key physicochemical properties introduced by the trifluoromethyl group and their resulting effects.

| Physicochemical Property | Influence of the Trifluoromethyl (-CF3) Group | Resulting Effect on the Molecule |

| Electron Density | Acts as a strong electron-withdrawing group (Hammett constant σp = 0.54). nih.gov | Reduces the basicity of the pyridine nitrogen; influences reactivity in substitution reactions. nih.govcymitquimica.com |

| Lipophilicity | Increases the molecule's affinity for nonpolar environments. acs.org | Can enhance membrane permeability and bioavailability in pharmaceutical applications. acs.org |

| Metabolic Stability | The carbon-fluorine bond is very strong and resistant to metabolic cleavage. acs.org | Increases the half-life of drug candidates by blocking metabolic oxidation. acs.org |

| Intermolecular Interactions | Can participate in dipole-dipole and other noncovalent interactions, distinct from a methyl group. acs.org | Affects crystal packing, melting point, and binding affinity to biological targets. acs.org |

| Conformation | The steric bulk of the CF3 group can influence the preferred conformation of the molecule. | Can lock the molecule into a specific shape to enhance interaction with a target receptor. |

By synthesizing derivatives of this compound, researchers can harness these effects to engineer molecules with a desired balance of properties for specific and advanced applications.

Future Research Directions and Challenges

Development of More Sustainable Synthetic Methodologies

Current industrial syntheses of trifluoromethylpyridines often rely on harsh conditions, such as high temperatures (>300°C) and super-atmospheric pressures, and involve multi-step processes like the chlorination of picolines followed by a halogen exchange (HALEX) reaction with hydrogen fluoride (B91410) (HF). nih.govgoogle.com These methods, while effective, pose significant environmental and safety concerns. A primary challenge for the future is the development of greener and more sustainable synthetic routes to 4,5-Dimethyl-2-(trifluoromethyl)pyridine.

Future research should focus on:

Catalyst Innovation: Designing novel catalysts that can operate under milder conditions, reducing the energy input required for reactions like vapor-phase chlorination/fluorination. nih.gov This includes exploring transition metal-based catalysts that offer higher efficiency and selectivity, minimizing the formation of multi-chlorinated by-products. nih.gov

Alternative Reagents: Investigating alternatives to hazardous reagents like anhydrous HF. This could involve developing new trifluoromethylating agents that are safer to handle and generate less corrosive waste.

Process Intensification: Adopting principles of green chemistry, such as solvent-free reactions or the use of microwave irradiation, which have shown promise in accelerating the synthesis of related heterocyclic compounds and reducing solvent waste. semanticscholar.org

Building Block Approach: Refining synthetic strategies that construct the pyridine (B92270) ring from a trifluoromethyl-containing building block. researchoutreach.org Improving the efficiency and atom economy of these cyclocondensation reactions represents a significant opportunity for sustainable production. rsc.org

Advancements in Regio- and Stereoselective Functionalization

The functionalization of the this compound core is crucial for creating new derivatives with tailored properties. However, achieving high regioselectivity on the pyridine ring, which already bears three substituents, is a formidable challenge. The inherent electronic properties of the pyridine ring often lead to mixtures of isomers in electrophilic or nucleophilic substitution reactions. chemrxiv.orgresearchgate.net

Key research directions include:

C-H Bond Functionalization: Developing novel catalytic systems for the direct and selective activation of specific C-H bonds on the pyridine ring. This would bypass the need for pre-functionalized substrates and allow for the direct introduction of new groups at desired positions, a significant step toward atom economy. chemrxiv.orgnih.gov For instance, methods enabling selective functionalization at the C-3 or C-6 positions would be highly valuable.

Controlling Regioselectivity: Overcoming the directing effects of the existing methyl and trifluoromethyl groups. The strongly electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic substitution, while the methyl groups are activating. Understanding and controlling the interplay of these electronic effects is essential for predictable functionalization. chemrxiv.orgresearchgate.net

Stereoselective Synthesis: Exploring asymmetric dearomatization reactions to convert the planar pyridine ring into chiral, three-dimensional dihydropyridine (B1217469) or piperidine structures. nih.gov Such transformations would open pathways to novel chiral ligands and building blocks for pharmaceuticals, where stereochemistry is critical.

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the discovery of novel synthetic pathways. researchgate.netjetir.org For a specialized compound like this compound, where experimental data may be limited, AI/ML offers a powerful tool to accelerate research and development.

Future efforts should be directed towards:

Reaction Outcome Prediction: Utilizing ML models to predict the success, yield, and regioselectivity of potential reactions on the this compound scaffold. digitellinc.com Graph transformer neural networks (GTNNs) that can process 3D molecular structures could be particularly effective in predicting regioselectivity in C-H activation reactions. digitellinc.com

Retrosynthesis and Pathway Design: Employing retrosynthetic AI tools to propose novel and efficient synthetic routes. Given the scarcity of data for specific heterocycle formations, transfer learning techniques, where a model trained on a large dataset is fine-tuned on a smaller, specific dataset, could be instrumental in designing pathways for this compound. chemrxiv.orgchemrxiv.org

High-Throughput Screening Simulation: Using ML to perform in silico screening of vast libraries of catalysts and reaction conditions, identifying the most promising candidates for experimental validation. nih.gov This approach can significantly reduce the time and resources spent on empirical reaction optimization.

| Application Area | AI/ML Tool | Potential Impact on this compound Research |

| Reaction Prediction | Graph Transformer Neural Networks (GTNN) | Predict regioselectivity of C-H functionalization reactions. |

| Synthesis Design | Transfer Learning Models | Propose novel retrosynthetic routes despite limited specific data. |

| Process Optimization | Predictive Algorithms | Screen virtual libraries of catalysts and conditions to accelerate development. |

Exploration of Novel Catalytic Systems Based on this compound Scaffolds

Pyridine derivatives are widely used as ligands in transition metal catalysis due to their ability to coordinate with metal centers and modulate their electronic and steric properties. The unique electronic signature of this compound—combining electron-donating methyl groups with a potent electron-withdrawing trifluoromethyl group—makes it an intriguing candidate for a new class of ligands.

Future research in this area should involve:

Ligand Synthesis and Design: Synthesizing this compound and its derivatives for use as ligands in asymmetric catalysis. The specific substitution pattern could offer unique steric hindrance and electronic effects, potentially leading to catalysts with novel reactivity and selectivity.

Application in Catalysis: Evaluating these new ligands in a range of important chemical transformations, such as cross-coupling reactions, C-H activation, and asymmetric synthesis. Palladium(II) complexes, for example, are known to be influenced by the electronic properties of their pyridine ligands, suggesting that this scaffold could yield highly active catalysts. acs.org

Structure-Activity Relationship Studies: Systematically studying how modifications to the this compound ligand structure affect the performance of the resulting metal complexes. This would provide valuable insights for the rational design of next-generation catalysts.

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to developing more efficient, selective, and robust chemical processes. For complex transformations involving this compound, elucidating the precise reaction pathways, identifying key intermediates, and understanding transition states are critical challenges.

Future research should prioritize:

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways. researchgate.net Such studies can provide detailed insights into the electronic and steric influences of the methyl and trifluoromethyl substituents on reaction barriers and regioselectivity.

Spectroscopic Analysis: Using advanced spectroscopic techniques (e.g., in-situ NMR, IR) to detect and characterize transient intermediates in reactions involving the this compound core.

By focusing on these key research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel molecules and more efficient, sustainable chemical processes.

Q & A

Q. What are the optimal synthetic routes for 4,5-Dimethyl-2-(trifluoromethyl)pyridine, and how do reaction conditions affect yield?

Methodological Answer: The compound is synthesized via a Hetero-Diels-Alder reaction using N-phosphorylated trichloroacetyl chloride and 1,3-butadiene derivatives. Key steps include cycloaddition followed by dehydrohalogenation. Optimized conditions yield 63–66% purity, with distillation at 75–80°C (14 mm Hg). Reaction temperature and catalyst selection critically influence regioselectivity and byproduct formation .

| Parameter | Value/Condition |

|---|---|

| Yield | 63–66% |

| Distillation | 75–80°C at 14 mm Hg |

| Key Reactants | Trichloroacetyl chloride derivatives |

Q. How is this compound characterized structurally?

Methodological Answer: Structural confirmation relies on ¹H NMR and ¹⁹F NMR spectroscopy. Key signals include:

Q. What are the key physicochemical properties of this compound?

Methodological Answer: Critical properties include:

- LogP : ~3.38 (indicative of moderate lipophilicity, relevant for membrane permeability in biological studies).

- PSA (Polar Surface Area) : 25.78 Ų (suggests limited hydrogen-bonding capacity). These parameters guide solvent selection and formulation in experimental designs .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselective functionalization of the pyridine ring?

Methodological Answer: The electron-withdrawing trifluoromethyl group at the 2-position directs electrophilic substitution to the 4- and 6-positions. For example, halogenation or nitration under mild acidic conditions (e.g., H₂SO₄/HNO₃ at 0–5°C) preferentially modifies these sites. Computational modeling (DFT) predicts activation barriers, corroborated by experimental yields .

Q. What stability challenges arise under acidic/basic conditions, and how are they mitigated?

Methodological Answer: The compound is susceptible to hydrolysis of the CF₃ group under strong bases (e.g., NaOH > 1M) or prolonged heating. Stability protocols include:

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For Suzuki-Miyaura coupling, the 4-position shows higher electrophilicity (LUMO = –1.8 eV). Validation involves comparing predicted vs. experimental coupling yields with aryl boronic acids (e.g., 75% yield with Pd(PPh₃)₄/K₂CO₃ in DMF) .

Q. What role does this compound play in medicinal chemistry scaffold design?

Methodological Answer: The pyridine core serves as a bioisostere for benzene in drug candidates, enhancing metabolic stability. For instance, derivatives with appended amide groups (e.g., 2-(3-pyridinyl)-N-cyclopropylindazole-4-carboxamide) show insecticidal or antiviral activity. Structure-activity relationship (SAR) studies focus on modulating substituents at the 4,5-dimethyl positions to optimize target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.